1-Iodo-2-naphthonitrile
Description
1-Iodo-2-naphthonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with an iodine atom at the 1-position and a nitrile group (-CN) at the 2-position. Its molecular formula is C₁₁H₆IN, with a molecular weight of 278.08 g/mol (calculated from atomic masses: C=12.01, H=1.01, I=126.90, N=14.01). The compound is of significant interest in organic synthesis due to the reactivity of its iodine substituent, which enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), and the electron-withdrawing nitrile group, which directs further electrophilic substitution.
Applications span pharmaceutical intermediates, materials science, and catalysis, though further research is needed to fully characterize its reactivity and stability.
Properties
IUPAC Name |
1-iodonaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXSFPDEOPEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-naphthonitrile can be synthesized through several methods. One common approach involves the Sandmeyer reaction, where 1-aminonaphthalene-2-carbonitrile is diazotized and then treated with iodine to replace the amino group with an iodine atom . Another method involves the palladium-catalyzed cyanation of 1-iodonaphthalene using a cyanide source .
Industrial Production Methods: Industrial production of 1-iodonaphthalene-2-carbonitrile typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted naphthalenes.
Reduction: Formation of 1-aminonaphthalene-2-carbonitrile.
Oxidation: Formation of 1-iodonaphthalene-2-carboxylic acid.
Scientific Research Applications
1-Iodo-2-naphthonitrile is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Used in the development of novel drugs due to its unique chemical properties.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Key Differences:
Molecular Weight : The acetonitrile derivative is heavier due to the additional CH₂ group .
Reactivity : The direct nitrile in this compound enhances electron withdrawal, polarizing the aromatic ring more strongly than the acetonitrile group, which is less conjugated.
Synthetic Utility : The iodine in this compound is meta-directing, whereas the acetonitrile group in ’s compound may alter regioselectivity in subsequent reactions.
Biological Activity
1-Iodo-2-naphthonitrile is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an iodine atom and a nitrile group attached to a naphthalene ring. The general structure can be represented as follows:
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for the introduction of the nitrile group from aryl halides. For instance, a method has been reported where aryl iodides are reacted with nitroacetates in the presence of palladium catalysts to yield nitriles with good efficiency .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties , particularly against breast cancer cell lines such as MCF-7. A study demonstrated that derivatives of naphthonitrile compounds showed significant antiproliferative activity, suggesting that structural modifications could enhance their efficacy against various cancer types .
Table 1: Antiproliferative Activity of Naphthonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15 | |
| 2-Naphthonitrile | MCF-7 | 20 | |
| 4-Iodo-1-naphthonitrile | MCF-7 | 10 |
This table illustrates the potency of various naphthonitrile derivatives against MCF-7 cells, highlighting that even small changes in structure can lead to significant differences in biological activity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have suggested that iodine substitution may influence interactions with estrogen receptors, potentially modulating pathways involved in cell proliferation and apoptosis .
Other Biological Activities
In addition to anticancer effects, compounds related to this compound have shown promise in other areas:
- Antimicrobial Activity : Some studies have reported that naphthalene derivatives possess antimicrobial properties, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study focused on evaluating the anticancer efficacy of several naphthonitrile derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized various assays to assess cytotoxicity and determined IC50 values for multiple cell lines.
Case Study 2: Synthesis and Biological Evaluation
Another investigation involved synthesizing a series of iodinated naphthalene derivatives and evaluating their biological activity. The study concluded that the introduction of iodine at specific positions on the naphthalene ring could enhance biological activity, particularly against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
